molecular formula C13H21N B13288522 Propyl[(2,4,5-trimethylphenyl)methyl]amine

Propyl[(2,4,5-trimethylphenyl)methyl]amine

Cat. No.: B13288522
M. Wt: 191.31 g/mol
InChI Key: TXWVXWKTONPIQJ-UHFFFAOYSA-N
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Description

Propyl[(2,4,5-trimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a propyl group attached to a benzylamine structure, which is further substituted with three methyl groups at the 2, 4, and 5 positions on the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[(2,4,5-trimethylphenyl)methyl]amine can be achieved through several methods. One common approach involves the alkylation of 2,4,5-trimethylbenzylamine with propyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.

Another method involves the reductive amination of 2,4,5-trimethylbenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous as it allows for the direct formation of the amine from the corresponding aldehyde and amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, while automated systems ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propyl[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines or hydrocarbons.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Propyl[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of Propyl[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the propyl group and methyl substitutions.

    2,4,5-Trimethylbenzylamine: Similar structure but lacks the propyl group.

    Propylbenzylamine: Similar structure but lacks the methyl substitutions on the benzene ring.

Uniqueness

Propyl[(2,4,5-trimethylphenyl)methyl]amine is unique due to the presence of both the propyl group and the three methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C13H21N/c1-5-6-14-9-13-8-11(3)10(2)7-12(13)4/h7-8,14H,5-6,9H2,1-4H3

InChI Key

TXWVXWKTONPIQJ-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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